(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H29N3O8S2 and its molecular weight is 551.63. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H24N2O5S
- Molecular Weight : 396.46 g/mol
- IUPAC Name : this compound
This structure features a benzothiazole moiety conjugated with an ethyl acetate group and a sulfonamide functionality, which is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Gurupadayya et al. (2005) indicated that related compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in several studies. In a comparative analysis of various synthesized benzothiazole derivatives, compounds with sulfonamide groups demonstrated notable inhibition of pro-inflammatory cytokines in vitro . This suggests that this compound could be a candidate for further investigation in inflammatory disease models.
Inhibition of Carbonic Anhydrases
Recent studies have focused on the inhibition of carbonic anhydrases (CAs), particularly hCA II and hCA VII. The sulfonamide group in the compound is known to interact effectively with the active site of these enzymes. A small library of related compounds was synthesized and tested for CA inhibition, revealing that modifications to the benzothiazole scaffold can enhance selectivity and potency against specific isoforms .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Mechanism : In vitro assays using macrophage cell lines treated with the compound revealed a significant reduction in the secretion of inflammatory mediators such as nitric oxide and prostaglandins.
Properties
IUPAC Name |
ethyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8S2/c1-5-32-18-11-15(12-19(33-6-2)22(18)35-8-4)23(29)26-24-27(14-21(28)34-7-3)17-10-9-16(37(25,30)31)13-20(17)36-24/h9-13H,5-8,14H2,1-4H3,(H2,25,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEROOCJFFVGFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.